Cyclododecylidenehydrazine
Description
Cyclododecylidenehydrazine is a hydrazine derivative characterized by a cyclododecylidene group (a 12-membered cycloalkylidene ring) attached to a hydrazine moiety (-NH-NH₂). While direct references to this compound are absent in the provided evidence, its structure can be inferred from analogous hydrazine derivatives. Hydrazine derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their reactivity and ability to form stable complexes . This compound’s large, hydrophobic cycloalkylidene group likely influences its solubility, steric effects, and electronic properties compared to smaller or aromatic substituents.
Properties
CAS No. |
86467-48-3 |
|---|---|
Molecular Formula |
C12H24N2 |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
cyclododecylidenehydrazine |
InChI |
InChI=1S/C12H24N2/c13-14-12-10-8-6-4-2-1-3-5-7-9-11-12/h1-11,13H2 |
InChI Key |
ROEPZZRZNYKEMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(=NN)CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclododecylidenehydrazine can be synthesized through the reaction of cyclododecanone with hydrazine hydrate. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. The reaction proceeds as follows: [ \text{Cyclododecanone} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Cyclododecylidenehydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclododecanone and nitrogen gas.
Reduction: It can be reduced to cyclododecane and ammonia.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Cyclododecanone and nitrogen gas.
Reduction: Cyclododecane and ammonia.
Substitution: Various substituted cyclododecyl derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclododecylidenehydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It can be used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of cyclododecylidenehydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, potentially inhibiting enzyme activity or altering protein function. The cyclododecane ring provides structural stability and hydrophobic interactions, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Cyclododecylidenehydrazine with structurally related hydrazine derivatives:
Reactivity and Stability
- Steric Effects : this compound’s bulky cycloalkylidene group reduces reactivity in nucleophilic reactions compared to smaller derivatives like acetylhydrazine .
- Electronic Properties : Unlike aromatic hydrazines (e.g., benzylidene derivatives in ), its aliphatic structure lacks conjugation, limiting UV-vis activity but enhancing stability under acidic conditions.
- Solubility : Expected to be poorly water-soluble due to the hydrophobic cyclododecylidene group, contrasting with hydrophilic derivatives like (2-Methoxyethyl)hydrazine HCl .
Research Findings and Challenges
- Synthetic Routes: this compound may be synthesized via condensation of cyclododecanone with hydrazine, analogous to benzylidenehydrazine preparation .
- Toxicity : Hydrazine derivatives generally exhibit toxicity (e.g., hepatotoxicity in acetylhydrazine ), but this compound’s safety profile remains unstudied .
- Thermal Stability : Likely higher than aliphatic hydrazines due to rigid cycloalkylidene structure, as seen in thermally stable heterocycles .
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